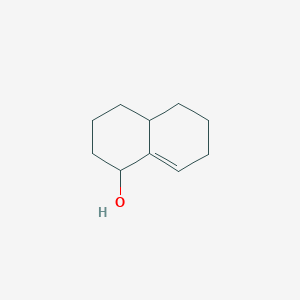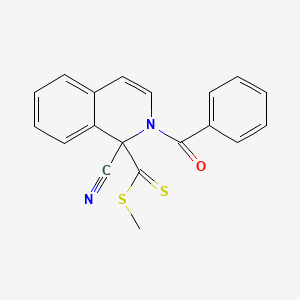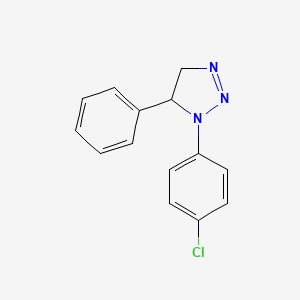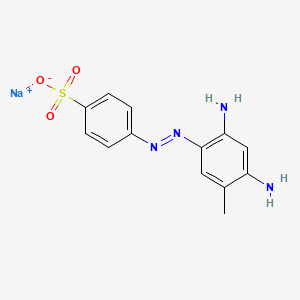![molecular formula C16H14Cl3NO2 B14729689 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene CAS No. 5330-46-1](/img/structure/B14729689.png)
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two chlorine atoms on the benzene ring, a nitro group, and a 4-chlorophenyl group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene typically involves multiple steps:
Nitration: The initial step involves the nitration of 1,2-dichlorobenzene to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Friedel-Crafts Alkylation: The nitrated product undergoes Friedel-Crafts alkylation with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-aminobutyl]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Lacks the 4-chlorophenyl and butyl groups.
4-Chlorophenyl-2-nitrobutane: Lacks the dichlorobenzene ring.
1,2-Dichloro-4-[1-(4-chlorophenyl)ethyl]benzene: Similar structure but with an ethyl group instead of a nitrobutyl group.
Uniqueness
1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
5330-46-1 |
|---|---|
Molekularformel |
C16H14Cl3NO2 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
1,2-dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C16H14Cl3NO2/c1-2-15(20(21)22)16(10-3-6-12(17)7-4-10)11-5-8-13(18)14(19)9-11/h3-9,15-16H,2H2,1H3 |
InChI-Schlüssel |
FYMLWUOEFLJYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


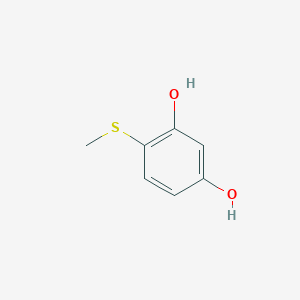
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)
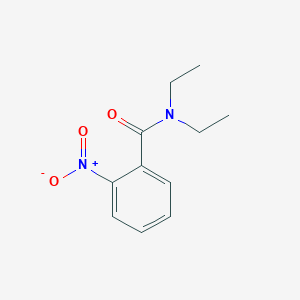
![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)

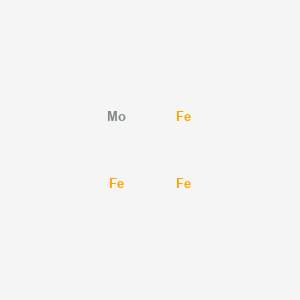
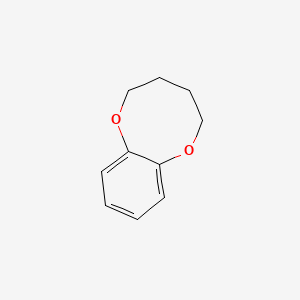

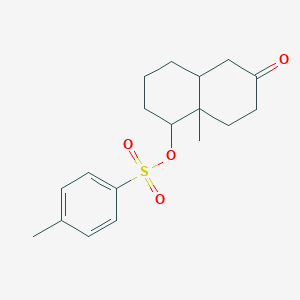
![(3Z)-N-Phenyl-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14729652.png)
